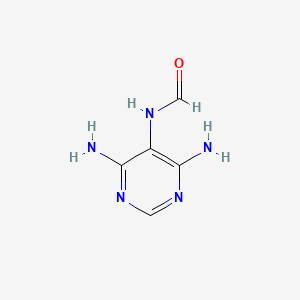

4,6-Diamino-5-formamidopyrimidine

Vue d'ensemble

Description

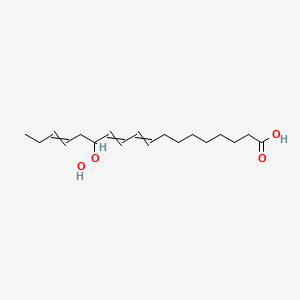

La FAPy-adénine, également connue sous le nom de 4,6-diamino-5-formamidopyrimidine, est une base d’ADN oxydée. Elle est un produit de dommages oxydatifs à l’adénine, l’une des quatre nucléobases de l’acide nucléique de l’ADN. Ce composé est un marqueur biochimique du stress oxydatif et est associé à diverses conditions pathologiques, notamment les tumeurs, le vieillissement et les maladies neurodégénératives telles que la maladie d’Alzheimer .

Applications De Recherche Scientifique

FAPy-adenine has several important applications in scientific research:

Biomarker for Oxidative Stress: It is used as a marker to study oxidative stress in cells and tissues, which is relevant in research on aging, cancer, and neurodegenerative diseases.

DNA Damage and Repair Studies: FAPy-adenine is used to investigate the mechanisms of DNA damage and repair, particularly in the context of oxidative stress.

Drug Development: Research on FAPy-adenine contributes to the development of drugs targeting oxidative stress-related conditions.

Environmental Monitoring: It is used in studies monitoring environmental factors that cause oxidative DNA damage.

Mécanisme D'action

La FAPy-adénine exerce ses effets principalement par son rôle de marqueur des dommages oxydatifs à l’ADN. Le composé se forme lorsque l’adénine subit une oxydation, ce qui conduit à la formation d’une structure cyclique de formamidopyrimidine. Cette structure modifiée peut s’apparier de manière erronée avec d’autres nucléotides lors de la réplication de l’ADN, ce qui conduit à des mutations . La reconnaissance et la réparation de la FAPy-adénine par les enzymes de réparation de l’ADN sont cruciales pour maintenir la stabilité génomique .

Safety and Hazards

Orientations Futures

4,6-Diamino-5-formamidopyrimidine is formed abundantly in DNA of cultured cells or tissues exposed to ionizing radiation or to other free radical-generating systems . It exists in living cells at detectable background levels and is formed by exposure of cells to DNA-damaging agents . Future research could focus on the biological role of this compound and its implications in disease processes .

Analyse Biochimique

Biochemical Properties

4,6-Diamino-5-formamidopyrimidine is known to interact with various enzymes, proteins, and other biomolecules involved in DNA repair mechanisms. One of the key interactions is with DNA polymerase β, an enzyme responsible for DNA synthesis and repair. The binding of this compound to DNA polymerase β can impede the enzyme’s closure, thus hindering the insertion of nucleotides during DNA synthesis . Additionally, this compound is a substrate for base excision repair enzymes such as formamidopyrimidine-DNA glycosylase, which excises oxidized purines from damaged DNA . These interactions highlight the role of this compound in maintaining genomic integrity.

Cellular Effects

The presence of this compound in cells can have significant effects on cellular processes. This compound is mutagenic and contributes to the pathogenesis of various diseases by promoting cytotoxicity and mutagenesis . It can influence cell signaling pathways, gene expression, and cellular metabolism by interfering with DNA replication and transcription. For example, the accumulation of this compound in the nucleotide pool can lead to its incorporation into the genome, resulting in mutations and genomic instability . These effects underscore the importance of efficient DNA repair mechanisms to mitigate the impact of this compound on cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions and enzyme inhibition or activation. The compound can bind to the active site of DNA polymerase β, distorting the geometry of critical catalytic atoms and preventing efficient nucleotide incorporation . Additionally, this compound is recognized and excised by DNA glycosylases such as formamidopyrimidine-DNA glycosylase, which initiates the base excision repair process . These molecular interactions are essential for understanding how this compound contributes to DNA damage and repair.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its impact on cellular function . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained DNA damage and genomic instability . Understanding the temporal effects of this compound is crucial for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may cause minimal DNA damage and cellular effects, while higher doses can lead to significant cytotoxicity and mutagenesis . Threshold effects have been observed, where a certain dosage level must be reached before noticeable adverse effects occur . Additionally, high doses of this compound can result in toxic effects, highlighting the importance of dosage considerations in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to DNA repair. This compound is a substrate for base excision repair enzymes, which recognize and excise damaged bases from DNA . The excision of this compound by DNA glycosylases is followed by the action of other enzymes that restore the DNA to its original state . These metabolic pathways are essential for maintaining genomic stability and preventing the accumulation of DNA damage.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can be transported by nucleotide transporters and binding proteins that facilitate its movement within the cell . Additionally, the localization and accumulation of this compound can be influenced by its interactions with other biomolecules and cellular structures . Understanding the transport and distribution of this compound is important for elucidating its cellular effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound is primarily localized in the nucleus, where it interacts with DNA and DNA repair enzymes . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within the cell . The subcellular localization of this compound is crucial for understanding its role in DNA damage and repair processes.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La FAPy-adénine peut être synthétisée par oxydation de l’adénine. Le processus implique généralement l’utilisation d’agents oxydants tels que le peroxyde d’hydrogène ou d’autres espèces réactives de l’oxygène dans des conditions contrôlées. La réaction est réalisée en milieu aqueux, souvent à un pH légèrement acide pour faciliter le processus d’oxydation .

Méthodes de production industrielle

La production industrielle de FAPy-adénine n’est pas largement documentée, probablement en raison de son utilisation principale dans la recherche plutôt que dans les applications commerciales. La synthèse à grande échelle suivrait des principes similaires à la synthèse en laboratoire, avec des ajustements en termes d’échelle, d’efficacité et de pureté.

Analyse Des Réactions Chimiques

Types de réactions

La FAPy-adénine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Une oxydation supplémentaire peut conduire à la formation d’autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent ramener la FAPy-adénine à l’adénine ou à d’autres formes réduites.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes amino, conduisant à divers dérivés substitués.

Réactifs et conditions courantes

Les réactifs courants utilisés dans les réactions de la FAPy-adénine comprennent :

Agents oxydants : Peroxyde d’hydrogène, ozone et autres espèces réactives de l’oxygène.

Agents réducteurs : Borohydrure de sodium, hydrogène gazeux en présence d’un catalyseur.

Agents de substitution : Halogènes, agents alkylants et autres électrophiles.

Principaux produits

Les principaux produits formés à partir des réactions de la FAPy-adénine dépendent des conditions spécifiques de la réaction. Par exemple, une oxydation supplémentaire peut produire des dérivés de purine plus fortement oxydés, tandis que la réduction peut donner de l’adénine ou des intermédiaires partiellement réduits .

Applications de la recherche scientifique

La FAPy-adénine a plusieurs applications importantes dans la recherche scientifique :

Biomarqueur du stress oxydatif : Elle est utilisée comme marqueur pour étudier le stress oxydatif dans les cellules et les tissus, ce qui est pertinent dans la recherche sur le vieillissement, le cancer et les maladies neurodégénératives.

Études des dommages et de la réparation de l’ADN : La FAPy-adénine est utilisée pour étudier les mécanismes de dommages et de réparation de l’ADN, en particulier dans le contexte du stress oxydatif.

Développement de médicaments : La recherche sur la FAPy-adénine contribue au développement de médicaments ciblant les affections liées au stress oxydatif.

Surveillance environnementale : Elle est utilisée dans les études de surveillance des facteurs environnementaux qui causent des dommages oxydatifs à l’ADN.

Comparaison Avec Des Composés Similaires

Composés similaires

8-oxo-7,8-dihydroguanine (8-oxoG) : Une autre lésion oxydative courante de l’ADN qui résulte de l’oxydation de la guanine.

Thymine glycol : Un dérivé oxydé de la thymine, une autre base de l’ADN.

5-hydroxycytosine : Une forme oxydée de la cytosine.

Unicité de la FAPy-adénine

La FAPy-adénine est unique dans sa formation spécifique à partir de l’adénine et sa structure distincte de formamidopyrimidine. Contrairement aux autres bases oxydées, la FAPy-adénine a un impact unique sur la fidélité de la réplication de l’ADN et les mécanismes de réparation, ce qui en fait un marqueur précieux pour étudier le stress oxydatif et ses effets sur l’ADN .

Propriétés

IUPAC Name |

N-(4,6-diaminopyrimidin-5-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5O/c6-4-3(10-2-11)5(7)9-1-8-4/h1-2H,(H,10,11)(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYUVUOSXNYQLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)N)NC=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199228 | |

| Record name | 4,6-Diamino-5-N-formamidopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | FAPy-adenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5122-36-1 | |

| Record name | 4,6-Diamino-5-formamidopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5122-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Diamino-5-N-formamidopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005122361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Diamino-5-N-formamidopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAPy-adenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

224 - 226 °C | |

| Record name | FAPy-adenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-ethyl-2-quinolinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1223091.png)

![3-Methyl-2-[2-(4-methyl-5-thiazolyl)ethylthio]-4-quinazolinone](/img/structure/B1223092.png)

![2-Methoxy-6-[[(1-methyl-2-benzimidazolyl)amino]methyl]phenol](/img/structure/B1223093.png)